molecular formula C17H11BrF3N3OS2 B2595167 3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-69-8

3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2595167
CAS No.: 392301-69-8
M. Wt: 474.31
InChI Key: CAWOAMHCBZEJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a high-value chemical tool recognized in scientific research for its potent and selective inhibition of TNNI3K (Troponin I Interacting Kinase) [2]. TNNI3K is a cardiac-specific kinase that has been implicated in the regulation of cardiac function and the progression of heart failure, making it a compelling target for investigative cardiology [2]. This benzamide-based compound serves as a critical research asset for elucidating the intricate signaling pathways governed by TNNI3K, particularly those involved in cardiac hypertrophy, apoptosis, and remodeling following injury. Its application is primarily focused on in vitro and in vivo studies aimed at validating TNNI3K as a therapeutic target and for understanding its role in the pathophysiology of various cardiovascular diseases. By providing a specific mechanism to perturb TNNI3K activity, this inhibitor enables researchers to dissect its function and assess the potential of kinase blockade as a strategy for mitigating adverse cardiac events [2].

Properties

IUPAC Name

3-bromo-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWOAMHCBZEJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring followed by the introduction of the bromine and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and thereby influencing the associated biological processes.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

(a) 5-bromo-2-chloro-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (BB01865)
  • Molecular Formula : C₁₇H₁₀BrClF₃N₃OS₂
  • Molecular Weight : 508.763
  • Key Differences :
    • Substitution on benzamide: 5-bromo-2-chloro vs. 3-bromo in the target compound.
    • Position of trifluoromethyl group: 3-position on the benzylsulfanyl group vs. 4-position in the target compound.
(b) 3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
  • Key Differences :
    • Substitution on benzamide: 3-nitro vs. 3-bromo.
    • Electronic Effects: Nitro is a stronger electron-withdrawing group than bromo, which may alter reactivity in nucleophilic environments .
(c) 3,4,5-triethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (6180-95-6)
  • Physical Properties :
    • PSA : 82.57
    • Density : 1.38 g/cm³
    • Refractive Index : 1.591

Functional and Spectral Comparisons

(a) Spectral Features
  • IR Spectroscopy :

    • The target compound’s thiadiazole core likely exhibits νC=S vibrations at ~1247–1255 cm⁻¹, similar to triazole-thiones in related studies .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer dominance, a feature shared with compounds [7–9] in .
  • 1H-NMR :

    • The 4-(trifluoromethyl)benzylsulfanyl group would show characteristic splitting patterns for aromatic protons and CF₃ singlet, comparable to analogs like BB01865 .
(b) Physicochemical Properties
Property Target Compound BB01865 6180-95-6
Molecular Weight ~500 (estimated) 508.763 Not reported
PSA ~80–85 (estimated) Not reported 82.57
Key Substituents 3-Br, 4-CF₃ 5-Br-2-Cl, 3-CF₃ Triethoxy, 3-CF₃
Electron Effects Moderate EWG (Br) Strong EWG (Cl, Br) Strong EDG (OEt)

Biological Activity

3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The compound's structure includes a 1,3,4-thiadiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • Bromine Atom : Enhances reactivity and potential interactions with biological targets.
  • Trifluoromethyl Group : Known to increase lipophilicity and alter pharmacokinetics.
  • Thiadiazole Ring : Associated with various biological activities including antimicrobial and anticancer effects.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Molecular docking studies suggest that the compound may bind effectively to target proteins involved in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. Notably, a study demonstrated that a similar thiadiazole derivative exhibited an IC50 value of 7.4 µM against the K562 leukemia cell line .

Comparative Biological Activity

Compound NameBiological ActivityIC50 Value
This compoundAnticancer activityTBD
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideCytotoxicity against cancer cell linesTBD
2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideAnticancer activity reportedTBD

Case Studies

Several studies have investigated the biological activities associated with thiadiazole derivatives:

  • Cytotoxic Studies : A study highlighted the antiproliferative effects of thiadiazole derivatives on A549 lung carcinoma cells. The results indicated significant inhibition of cell growth with minimal toxicity to normal cells .
  • Antimicrobial Activity : Thiadiazole derivatives have also been reported to possess antimicrobial properties against various pathogens. This suggests potential applications in both medicinal and agricultural fields.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can low yields in cyclization steps be optimized?

Methodological Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . For the target compound, key steps include:

  • Sulfanyl linkage formation: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-(trifluoromethyl)benzyl bromide under basic conditions.
  • Benzamide coupling: Using 3-bromobenzoyl chloride with the thiadiazole intermediate in anhydrous DMF.
    Optimization strategies:
  • Adjust POCl₃ stoichiometry (1.5–2.0 equiv.) to improve cyclization efficiency.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F): Confirm regiochemistry of the thiadiazole ring and trifluoromethyl group position. For example, ¹⁹F NMR detects trifluoromethyl shifts at δ -60 to -65 ppm .
  • HPLC-MS: Quantify purity (>95%) using C18 columns (acetonitrile/water gradient) and monitor [M+H]⁺ ions.
  • Elemental Analysis: Validate stoichiometry (C, H, N, S) with <0.3% deviation .

Q. What preliminary assays evaluate its antimicrobial potential, and how are conflicting activity data resolved?

Methodological Answer:

  • Disk diffusion/MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition to controls like ciprofloxacin .
  • Contradiction resolution:
    • Standardize inoculum density (0.5 McFarland) and growth media (Mueller-Hinton agar).
    • Use checkerboard assays to rule out solvent interference (e.g., DMSO cytotoxicity) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding to bacterial phosphopantetheinyl transferase (PPTase)?

Methodological Answer:

  • Docking studies (AutoDock Vina): Model interactions with PPTase active sites (e.g., S. aureus AcpS). The CF₃ group enhances hydrophobic interactions with residues like Leu32 and Val45 .
  • SAR validation: Synthesize analogs without CF₃ and compare IC₅₀ values. A 10-fold reduction in activity was observed in CF₃-free analogs .

Q. Can molecular dynamics (MD) simulations predict metabolic stability in hepatic microsomes?

Methodological Answer:

  • Parameters for MD:
    • Run 100-ns simulations (AMBER/CHARMM) to assess CYP3A4-mediated oxidation of the thiadiazole ring.
    • Calculate binding free energies (MM-PBSA) for CYP3A4-substrate complexes.
  • Validation: Compare half-life (t₁/₂) predictions with in vitro microsomal assays (rat/human liver microsomes) .

Q. What strategies resolve discrepancies in antitumor activity across cell lines (e.g., MCF-7 vs. HeLa)?

Methodological Answer:

  • Mechanistic profiling: Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
  • Orthogonal assays: Confirm apoptosis via Annexin V/PI staining and caspase-3/7 activation.
  • Note: HeLa cells may exhibit resistance due to HPV E6-mediated p53 degradation, requiring combination studies with cisplatin .

Q. How can photoaffinity labeling identify off-target protein interactions?

Methodological Answer:

  • Probe design: Synthesize an azide-tagged analog via Sonogashira coupling (alkyne-azide click chemistry).
  • Workflow:
    • Irradiate cells (365 nm, 10 min) to crosslink the probe to interacting proteins.
    • Enrich labeled proteins using streptavidin beads and identify via LC-MS/MS.
  • Validation: Knockdown candidate proteins (CRISPR/Cas9) and reassess activity .

Q. What crystallographic challenges arise in determining its 3D structure, and how are they mitigated?

Methodological Answer:

  • Challenges: Poor crystal growth due to flexible sulfanyl linker.
  • Solutions:
    • Use slow vapor diffusion (ether/pentane) with DMSO as co-solvent.
    • Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered CF₃ groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.